6-chloro-4-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one -

6-chloro-4-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one

Catalog Number: EVT-4924511
CAS Number:
Molecular Formula: C19H15ClO3
Molecular Weight: 326.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Pechmann Condensation: This classic method involves the condensation of phenols with β-ketoesters in the presence of an acid catalyst. By employing a suitably substituted phenol and modifying reaction conditions, this method could potentially yield the target compound [].
  • Wittig Reaction: This versatile reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene. Utilizing a 7-hydroxycoumarin derivative and an appropriate phosphonium ylide could lead to the formation of the desired cinnamyl ether side chain [].
  • Williamson Ether Synthesis: This reaction involves the formation of an ether by reacting an alkoxide with an alkyl halide. By reacting a 7-hydroxycoumarin derivative with (E)-1-chloro-3-phenylprop-2-ene under basic conditions, the target compound could be synthesized [].
Molecular Structure Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique would be crucial in confirming the structure and determining the relative stereochemistry of the compound. 1H NMR and 13C NMR spectra would provide information about the number and types of protons and carbons, respectively, and their connectivity [, , , , , , , , , , , , ].
  • Infrared (IR) Spectroscopy: This technique would reveal the presence of characteristic functional groups in the molecule, such as the carbonyl group in the coumarin core and the C=C bond in the cinnamyl side chain [, , , , , , , , , , ].
  • Mass Spectrometry (MS): This technique would help determine the molecular weight of the compound and provide information about its fragmentation pattern, further supporting the proposed structure [, , , , , , , ].
  • X-ray Crystallography: Obtaining single crystals of the target compound would allow for the determination of its three-dimensional structure, including bond lengths, bond angles, and crystal packing arrangements [, , , , , , , , , , ].
Applications
  • Medicinal Chemistry: The presence of the coumarin core and cinnamyl group, often associated with various biological activities, makes this compound a promising candidate for drug discovery. Further research could explore its potential as an anticancer, antimicrobial, or anti-inflammatory agent [, , , , ].
  • Materials Science: Coumarin derivatives have been explored for their fluorescent properties, making them attractive for applications in sensors and imaging agents. Investigating the optical properties of the target compound could lead to new discoveries in this domain [].

1. 7-[(5,5-Dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)oxy]-4-methyl-2H-chromen-2-one []

  • Compound Description: This compound is a coumarin derivative featuring a dioxaphosphinane oxide substituent at the 7-position. It was synthesized by reacting 4-methyl-7-hydroxycoumarin with 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide. []

2. Ethyl((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate []

  • Compound Description: This compound serves as a synthetic intermediate in preparing thiofibrate derivatives from 7-hydroxy-4-methyl-2H-chromen-2-one. []

3. 2-((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide []

  • Compound Description: This compound serves as a crucial intermediate in synthesizing thiofibrates incorporating 1,3,4-oxadiazole and 1,2,4-triazole moieties from 7-hydroxy-4-methyl-2H-chromen-2-one. []

4. 4-Methyl-7-((5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy)-2H-chromen-2-one []

  • Compound Description: This compound is a thiofibrate derivative containing a 1,2,4-triazole ring, synthesized from 7-hydroxy-4-methyl-2H-chromen-2-one. []

5. 4-Methyl-7-((5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy)-2H-chromen-2-one []

  • Compound Description: This compound is a thiofibrate derivative bearing a 1,3,4-oxadiazole ring, synthesized from 7-hydroxy-4-methyl-2H-chromen-2-one. []

6. Ethyl 2-methyl-2-((5-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl)propanoate []

  • Compound Description: This compound represents a final thiofibrate derivative featuring both a 1,2,4-triazole ring and an ethyl propanoate ester moiety, synthesized from 7-hydroxy-4-methyl-2H-chromen-2-one. []

7. Ethyl-2-methyl-2-((5-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl)propanoate []

  • Compound Description: This compound is another final thiofibrate derivative, incorporating both a 1,3,4-oxadiazole ring and an ethyl propanoate ester, synthesized from 7-hydroxy-4-methyl-2H-chromen-2-one. []

8. 6-Bromo-3-(2-bromoacetyl)-2H-chromen-2-one []

  • Compound Description: This compound is a coumarin derivative featuring a bromoacetyl group at the 3-position. It serves as a versatile synthon for synthesizing various coumarin-containing heterocycles, such as thiadiazines, benzofurans, and naphthofurans. []

9. 8-[(4-Chlorophenyl)sulfonyl]-7-hydroxy-4-methyl-2H-chromen-2-one (CSHMC) []

  • Compound Description: This compound is a coumarin derivative investigated for its antitubercular activity in guinea pigs. CSHMC demonstrated efficacy comparable to rifampicin and isoniazid without significant hematological, hepato-, or nephrotoxicity. []

10. 4-Anilino-3-((4-benzylpiperazin-1-yl)methyl)-2H-chromen-2-one []

  • Compound Description: This compound is a coumarin derivative featuring a substituted piperazine moiety at the 3-position. Its structure was confirmed by X-ray crystallography, revealing a chair conformation of the piperazine ring and both inter- and intramolecular hydrogen bonding. []

11. 4-Hydroxy-3-((2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(aryl)methyl)-2H-chromen-2-ones []

  • Compound Description: This group of compounds represents a series of asymmetric 1,5-diketones synthesized via a three-component condensation reaction involving 4-hydroxy-2H-chromen-2-one and dimedone, catalyzed by L-proline. These compounds can undergo O-heterocyclization to form chromeno[4,3-b]chromene-6,8-diones. []

12. 7-(Aryl)-10,10-dimethyl-7,9,10,11-tetrahydro-6H,8H-chromeno[4,3-b]chromene-6,8-diones []

  • Compound Description: This group of compounds represents a series of fused chromene derivatives formed via O-heterocyclization of 4-hydroxy-3-((2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(aryl)methyl)-2H-chromen-2-ones using propionic anhydride. []

13. 2-Chloro-8-hydroxyl-7-iminomethyl-4H-1,5-dioxa-4-aza-phenanthrene-3,6-dione (a1) []

  • Compound Description: This compound is a derivative of 8-amino-4,7-dihydroxy-chromen-2-one and serves as an intermediate in the synthesis of more complex coumarin derivatives. []

14. N-(4-Ethoxy-3-formyl-2-oxo-2H-chromen-7-yl)-formamide (b1) []

  • Compound Description: This compound is a coumarin derivative containing a formamide group at the 7-position. It acts as an intermediate in the synthesis of complex coumarin derivatives. []

15. 4-Ethoxy-7-formylamino-2-oxo-2H-chromene-3-carboxylic acid (2-chloro-8-hydroxy-3,6-dioxo-3,4-dihydro-2H,6H-1,5-dioxa-4-aza-phenanthren-7-ylmethyl)-amide (c) []

  • Compound Description: This compound represents a complex coumarin derivative synthesized from the reaction of 2-chloro-8-hydroxyl-7-iminomethyl-4H-1,5-dioxa-4-aza-phenanthrene-3,6-dione (a1) and N-(4-ethoxy-3-formyl-2-oxo-2H-chromen-7-yl)-formamide (b1). It highlights the possibility of creating complex molecules by coupling different coumarin units. []

16. 4-Ethoxy-7-[3-(4-methoxy-phenyl)-ureido]-2-oxo-2H-chromene-3-carboxylic acid [2-chloro-8-(4-methoxy-phenylamino)-3,6-dioxo-3,4-dihydro-2H,6H-1,5-dioxa-4-aza-phenanthren-7-ylmethyl]-amide (d) []

  • Compound Description: This compound is another complex coumarin derivative synthesized by reacting 4-Ethoxy-7-formylamino-2-oxo-2H-chromene-3-carboxylic acid (2-chloro-8-hydroxy-3,6-dioxo-3,4-dihydro-2H,6H-1,5-dioxa-4-aza-phenanthren-7-ylmethyl)-amide (c) with 4-methoxy phenyl urea. It exemplifies the possibility of further derivatizing existing coumarin scaffolds to create even more intricate structures. []

17. (E)-6-Bromo-3-{2-[2-(2-chlorobenzylidene)hydrazinyl]thiazol-5-yl}-2H-chromen-2-one []

  • Compound Description: This compound, characterized by X-ray crystallography, is a coumarin derivative with a thiazole ring substituted at the 3-position. It highlights the possibility of incorporating a thiazole moiety into the coumarin framework, potentially influencing its biological activity. []

18. (E)-3-(2-{2-[1-(3-Hydroxyphenyl)ethylidene]hydrazinyl}-1,3-thiazol-4-yl)-2H-chromen-2-one []

  • Compound Description: This coumarin derivative, structurally confirmed through X-ray crystallography, features a thiazole ring at the 3-position. The presence of the thiazole ring and the hydroxyphenyl group emphasizes the potential for introducing both heterocyclic and phenolic functionalities into the coumarin scaffold. []

19. 3-[5-(2,4-Dichlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-4-hydroxy-2H-chromen-2-one []

  • Compound Description: This coumarin derivative, structurally characterized by X-ray crystallography, features a dihydropyrazole ring system at the 3-position. Its structure reveals a nearly planar chromene ring system and the presence of an intramolecular hydrogen bond. []

20. 3-Phenyl-2H,5H-pyrano[3,2-c]chromen-2-one []

  • Compound Description: This compound represents a class of pyrano[3,2-c]chromen-2-one derivatives synthesized from 4-oxo-4H-chromen-3-carbaldehydes and phenylacetic acids. These derivatives exhibit potent antineoplastic activity. []

21. 4-Methyl-2H-benzo[h]chromen-2-one []

  • Compound Description: This compound is a key intermediate in synthesizing 4-methyl-naphtho [1,2-b] pyridin-2-one-1-(2',3'-diphenyl isoquinolinyl) [1,5-c] azoles, which were evaluated for their antiviral activity against Japanese encephalitis virus (JEV) and Herpes simplex virus-1 (HSV-1). []

22. 8-(((4-((2,3-Diaminopyridin-4-yl)oxy)-3-fluorophenyl)amino)-2-(4-fluorophenyl)-3-methyl-2,7-naphthyridin-1(2H)-one []

  • Compound Description: This compound, characterized by single-crystal X-ray diffraction, is a naphthyridine derivative showcasing potent c-Met and c-Kit kinase inhibition activities. Its structure reveals specific planar regions and the presence of both intramolecular and intermolecular hydrogen bonds. []

23. 1-(5-((3,5-Dimethyl-4-((4-(trifluoromethyl)phenyl)diazenyl)-1H-pyrazol-1-yl)methyl)-2-methyl-2-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone []

  • Compound Description: This compound is a complex heterocyclic molecule containing both pyrazole and oxadiazole rings, synthesized through a multi-step process and characterized by spectroscopic methods. This compound and its analogs were evaluated for their antimicrobial activity. []

24. 7-{[6-(4-Nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methoxy}-4-phenyl-H-chromen-2-one []

  • Compound Description: This compound, a novel coumarin derivative incorporating heterocyclic moieties, exhibited significant antioxidant and anticancer activity in screening assays, highlighting its potential therapeutic value. []

25. 2-(4-Carboxybenzylidene)-3,4-dihydronaphthalene-1(2H)-one []

  • Compound Description: This compound serves as a key starting material for synthesizing novel hybrid polyoxaheterocyclic compounds. Its reactions with various methylene active compounds, including those from the 2H-chromen-2-one series, offer diverse routes to constructing novel heterocyclic systems. []

26. 4-Chloro-8-methyl-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,5-dioxa-2H-phenanthren-6-ones []

  • Compound Description: This group of compounds represents a series of hybrid molecules combining pyranochromenone and pyrazoline moieties, synthesized via a microwave-assisted Vilsmeier reaction. These compounds exhibited promising in vitro antibacterial and antifungal activities. []

27. (2E,2′E)-1,1′-Bis(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3,3′-(1,4-phenylene)diprop-2-en-1-one []

  • Compound Description: This compound, characterized by X-ray crystallography, presents a symmetrical structure with two quinoline rings linked by a phenylene diprop-2-en-1-one bridge. The structure highlights the role of weak interactions like C–H⋯O and C–H⋯π in crystal packing. []

28. 6-Chloro-2-methyl-4-phenyl-3-[1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]quinoline []

  • Compound Description: This compound, a quinoline derivative featuring a thienyl-substituted dihydropyrazole moiety, was characterized by X-ray crystallography. Its crystal structure reveals intermolecular C–H⋯N hydrogen bonds and π–π stacking interactions contributing to its solid-state arrangement. []

29. 4-Amino-3-chloro-5-methyl-6-phenyl-2H-pyran-2-ones []

  • Compound Description: This group of compounds represents a series of pyran-2-one derivatives synthesized through the reaction of dichloroketene with specific open-chain N,N-disubstituted α-aminomethyleneketones. []

30. (2-Oxo-2,3-dihydro-1H-indol-1-yl)acetic acid []

  • Compound Description: This compound, derived from 1,3-dihydro-2H-indol-2-one, serves as a versatile intermediate for synthesizing various heterocyclic compounds. []

31. 6-Chloro-3-[5-(3-methoxy-8-methyl-4-quinolyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline []

  • Compound Description: This compound, a quinoline derivative featuring a dihydropyrazole ring and a methoxyquinoline substituent, has been structurally characterized by X-ray crystallography, revealing intermolecular C–H⋯N hydrogen bonds and other interactions influencing its solid-state packing. []

32. 2,3-Dihydro-6-methyl-2-phenyl-4H,6H-pyrano[3,2-c][2,1]benzothiazin-4-one 5,5-dioxide []

  • Compound Description: This compound represents a novel, previously unknown heterocyclic ring system synthesized through the rearrangement of a specific O-cinnamoyl compound. This discovery highlights the potential for uncovering new heterocyclic scaffolds with potential biological relevance. []

33. 6-, 7- and 8-(5-Aryl-1-phenyl-2-pyrazolin-3-yl)imidazo- and pyrimido[2,1-b]benzothiazoles []

  • Compound Description: This group of compounds represents a series of imidazo- and pyrimido[2,1-b]benzothiazole derivatives synthesized and evaluated for their anticonvulsant activities. The incorporation of pyrazoline and benzothiazole moieties highlights the potential of combining different heterocyclic systems to achieve desired pharmacological properties. []

34. 3-(2-(4Z)-4-Substituted benzylidene-4,5-dihydro-5-oxo-2-phenyl imidazol-1-yl)ethyl)-6,8-un/dibromo substituted-2-substituted quinazoline-(3H)-one []

  • Compound Description: This group of compounds represents a series of imidazoloquinazoline-4-one derivatives synthesized and evaluated for their antimicrobial activities. The incorporation of substituted benzylidene and quinazoline moieties highlights the potential of these structural features in developing antimicrobial agents. []

35. 7-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-oxoethoxy)-4-methyl-2H-chromen-2-one (MK-1) []

  • Compound Description: This compound is a 7-hydroxy-4-methylcoumarin derivative synthesized by reacting the corresponding acetohydrazide with acetylacetone. This compound, along with other derivatives, was evaluated for its antimicrobial activity. []

36. 1-(2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)acetyl)-3-methyl-1H-pyrazol-5(4H)-one (MK-2) []

  • Compound Description: This compound is another 7-hydroxy-4-methylcoumarin derivative synthesized by reacting the corresponding acetohydrazide with ethyl acetoacetate. It was also included in the antimicrobial activity evaluation alongside other derivatives. []

37. 2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N’-(2-oxoindolin-3-ylidene)acetohydrazide (MK-3) []

  • Compound Description: This compound is a 7-hydroxy-4-methylcoumarin derivative synthesized by reacting the corresponding acetohydrazide with isatin. It was part of the antimicrobial activity assessment conducted on a series of coumarin derivatives. []

38. (R)-3-(4-(2-(2-Methyltetrazol-5-yl)pyridin-5-yl)-3-fluorophenyl)-5-hydroxymethyloxazolidin-2-one phosphate []

  • Compound Description: This compound is a crystalline form of a potent antibacterial agent. Its structure and purity were characterized and evaluated for its pharmaceutical properties. []

39. 6-Methyl-3-(3-oxo-1-phenyl-3-(4-(2-(piperidin-1-yl)ethoxy)phenyl)propyl)-2H-chromen-2-one []

  • Compound Description: This compound represents a series of novel chromen derivatives designed and synthesized as potential anti-breast cancer agents. The compounds in this series were evaluated for their cytotoxicity against various breast cancer cell lines, including estrogen receptor-positive and -negative cell lines. []

Properties

Product Name

6-chloro-4-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one

IUPAC Name

6-chloro-4-methyl-7-[(E)-3-phenylprop-2-enoxy]chromen-2-one

Molecular Formula

C19H15ClO3

Molecular Weight

326.8 g/mol

InChI

InChI=1S/C19H15ClO3/c1-13-10-19(21)23-17-12-18(16(20)11-15(13)17)22-9-5-8-14-6-3-2-4-7-14/h2-8,10-12H,9H2,1H3/b8-5+

InChI Key

IQNRYGZRNLRNOJ-VMPITWQZSA-N

SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC=CC3=CC=CC=C3

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC=CC3=CC=CC=C3

Isomeric SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC/C=C/C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.